Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL
Description
Structure
2D Structure
Properties
CAS No. |
2465-81-8 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h7-9,11H,1-6H2 |
InChI Key |
SXAAUJHKOBNWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2CC1O |
Origin of Product |
United States |
Synthetic Methodologies for Octahydro 2h Pyrido 1,2 a Pyrazin 8 Ol and Analogous Structures
Stereoselective and Asymmetric Synthesis Approaches to Octahydropyrido[1,2-A]pyrazines
The controlled spatial arrangement of substituents and the conformation of the fused ring system in octahydropyrido[1,2-a]pyrazines are crucial for their biological function. Consequently, significant research has focused on methods that afford specific stereoisomers.
Diastereoselective Routes to Octahydropyrido[1,2-A]pyrazin-6-ones
While specific literature on the diastereoselective synthesis of octahydro-2H-pyrido[1,2-a]pyrazin-6-ones is limited, the principles can be inferred from the synthesis of related isomers, such as the corresponding -3-ones and -4-ones. The stereochemical outcome of these syntheses is often directed by the configuration of the starting materials and the reaction conditions. For instance, the synthesis of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones has been reported, with the configurations of the products being assigned based on their infrared and nuclear magnetic resonance (NMR) spectra rsc.org. These lactams serve as key intermediates that can be converted to the corresponding octahydropyrido[1,2-a]pyrazines rsc.org. The diastereoselectivity in these routes is typically established during the cyclization step, where the existing stereocenters in the precursor molecule influence the formation of new stereocenters in the bicyclic product.
A facile one-pot synthesis for the related 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones has been developed, employing a sequential coupling and cyclization reaction of 6-hydroxypicolinic acids with β-hydroxylamines nih.gov. This transformation proceeds in good yield under mild conditions, utilizing O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) for both amide formation and activation of the hydroxyl group for intramolecular alkylation nih.gov. While not explicitly focused on diastereoselectivity, the choice of substituted starting materials in such a strategy could be explored to induce diastereoselective outcomes.
Asymmetric Synthesis Strategies for Enantiopure Octahydro-2H-pyrido[1,2-A]pyrazines
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses for the octahydropyrido[1,2-a]pyrazine core. One notable approach begins with optically pure precursors to ensure the chirality of the final product.
A series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared starting from (-)-2-cyano-6-phenyloxazolopiperidine . In this multi-step synthesis, the key diamino alcohol intermediate is obtained and subsequently cyclized with bromo- or chloroamides to yield the desired octahydropyrido[1,2-a]pyrazine framework . For example, (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine was synthesized through the cyclization of the corresponding amino alcohol . This strategy highlights the use of a chiral pool starting material to control the absolute stereochemistry of the final product.
Another key sequence for an optically active octahydro-2H-pyrido[1,2-a]pyrazine involved the equilibration of an optically active cis-aldehyde to the more thermodynamically stable trans-aldehyde, which was then trapped by a nitromethane anion. This approach underscores the importance of thermodynamic control in establishing the desired stereochemistry.
| Starting Material | Key Intermediate | Final Product Stereochemistry | Reference |
| (-)-2-cyano-6-phenyloxazolopiperidine | Diamino alcohol | Optically pure | |
| Optically active cis-aldehyde | Thermodynamic trans-aldehyde | Optically active |
Stereocontrolled Racemic Synthesis of Conformationally Restricted Octahydropyrido[1,2-A]pyrazine Analogs
In the absence of chiral induction, synthetic methods can still provide significant stereochemical control, leading to specific racemic diastereomers with well-defined conformations. The fusion of the two rings in the octahydropyrido[1,2-a]pyrazine system can be either cis or trans, leading to distinct three-dimensional shapes.
Stereochemical studies on various derivatives of octahydro-2H-pyrido[1,2-a]pyrazine have shown that these systems preferentially adopt a trans-fused ring conformation rsc.org. This conformational preference is a key aspect of stereocontrol in a racemic synthesis. The synthesis of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones, followed by their conversion to the corresponding saturated bicyclic systems, consistently yields the trans-fused diastereomer as the major product rsc.org. The configuration and conformation of these molecules have been elucidated through detailed analysis of their infrared and NMR spectra, including studies on deuterated derivatives to understand Bohlmann band formation rsc.org. This inherent thermodynamic preference for the trans-fused conformation simplifies the stereochemical outcome of the synthesis, providing a degree of stereocontrol even in racemic series.
Cascade and Multicomponent Reaction Strategies for Pyrido[1,2-A]pyrazine Scaffold Assembly
To improve synthetic efficiency, cascade and multicomponent reactions have been employed to construct the pyrido[1,2-a]pyrazine scaffold and its analogs in a single pot. These strategies minimize purification steps and allow for the rapid generation of molecular diversity.
Tandem Iminium Cyclization and Smiles Rearrangement for Pyrido[2,3-e]pyrrolo[1,2-A]pyrazines
A novel and efficient method for the synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives involves a tandem reaction sequence. This strategy utilizes the reaction of a pyridinyloxyacetaldehyde with a primary amine to generate the complex heterocyclic scaffold in a single operation.
The reaction proceeds through an iminium cyclization followed by a Smiles rearrangement. The choice of catalyst is crucial for the success of this transformation. Trifluoroacetic acid (TFA) was found to be an effective catalyst for reactions involving aromatic amines, while titanium tetrachloride (TiCl4) proved superior for aliphatic amines. This methodology has been successfully applied to prepare a library of diversified pyrido[2,3-e]pyrrolo[1,2-a]pyrazine derivatives. The reaction conditions were optimized, and the scope of the reaction was explored with various aromatic and aliphatic amines, demonstrating the versatility of this approach.
| Amine Type | Catalyst | Outcome |
| Aromatic Amines | TFA | Efficient synthesis of pyrido[2,3-e]pyrrolo[1,2-a]pyrazines |
| Aliphatic Amines | TiCl4 | Superior yields compared to TFA |
One-Pot Multicomponent Reactions for Pyrido[1,2-A]pyrazine and Pyrazino[1,2-A]quinoline Derivatives
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for the synthesis of pyrido[1,2-a]pyrazine and related fused heterocyclic systems.
For instance, a three-component reaction of 1,2-diamines, ethyl pyruvate, and α-bromo ketones provides a straightforward, catalyst-free route to pyrrolo[1,2-a]pyrazine derivatives. Similarly, the synthesis of pyridopyrazine-1,6-diones has been achieved via a one-pot coupling/cyclization reaction of 6-hydroxypicolinic acids and β-hydroxylamines nih.gov.
Furthermore, a variety of MCRs have been reported for the synthesis of related nitrogen-fused heterocycles. These often involve the generation of a key intermediate in situ, which then undergoes further reactions to build the final heterocyclic system. The efficiency and operational simplicity of these one-pot procedures make them highly attractive for the generation of libraries of compounds for biological screening.
Serendipitous One-Pot Synthesis of the Octahydro-2H-pyrazino[1,2-A]pyrazine Core
While the primary focus of this article is the pyrido[1,2-a]pyrazine scaffold, a noteworthy development in the synthesis of the analogous octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported. This serendipitous one-pot synthesis provides a rapid entry into this related heterocyclic system. The reaction involves an unexpected displacement of a nitro group during a nitro-Mannich reaction, leading directly to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine framework. researchgate.net
This discovery represents the most concise route to this pharmacologically relevant heterobicyclic system to date. researchgate.net A proposed mechanistic hypothesis for this transformation is supported by detailed experimental analysis and High-Resolution Mass Spectrometry (HRMS) of the reaction mixtures. researchgate.net The traditional synthesis of the unsubstituted octahydro-2H-pyrazino[1,2-a]pyrazine (OPP) framework is often a multi-step process. For instance, one established route requires a seven-step synthesis commencing from ethyl 1,4-dibenzylpiperazine-2-carboxylate. researchgate.net Another reported method involves a transannular reaction during the HBr-mediated detosylation of 1,4,7-tritosyl-1,4,7-triazadecan-9-ol, which necessitates fractional crystallization to isolate the desired product from isomeric byproducts. researchgate.net
The one-pot synthesis, in contrast, streamlines access to this valuable scaffold, highlighting the potential for discovering novel and efficient synthetic pathways through the investigation of unexpected reactivity.
Targeted Functionalization and Derivatization Techniques for Pyrido[1,2-A]pyrazine Scaffolds
The ability to selectively introduce functional groups onto a core scaffold is crucial for the development of new chemical entities with tailored properties. This section explores novel techniques for the functionalization and derivatization of pyrido[1,2-a]pyrazine systems.
Novel Functionalization of 2-Substituted Octahydropyrido[1,2-A]pyrazin-6-ones
While specific literature on the functionalization of 2-substituted octahydropyrido[1,2-a]pyrazin-6-ones is limited, studies on analogous lactams within the same heterocyclic system, such as the -3-ones and -4-ones, provide valuable insights into potential synthetic strategies. Research has been conducted on the synthesis and stereochemical analysis of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones. rsc.org
The configurations of these lactams were determined using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org Furthermore, these lactams have been successfully converted into their corresponding octahydro-2H-pyrido[1,2-a]pyrazines. rsc.org Stereochemical studies revealed that these resulting saturated bicyclic systems preferentially adopt a trans-fused ring conformation. rsc.org The synthesis of these substituted lactams serves as a platform for introducing diversity at the 2-position and provides precursors for further functionalization of the pyrido[1,2-a]pyrazine scaffold.
Table 1: Synthesized Substituted Octahydropyrido[1,2-a]pyrazinone Analogues
| Compound | Position of Carbonyl | Substituent at Position 2 |
| Octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-3-one | 3 | Phenyl |
| Octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4-one | 4 | Phenyl |
This table is generated based on the discussion of synthesized analogues in the provided source. rsc.org
Late-Stage Functionalization of Heterocyclic Fragments (e.g., Borylation, Fluorination, Metalation)
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. While specific examples of LSF on the octahydropyrido[1,2-a]pyrazine scaffold are not extensively documented, methodologies developed for related heterocyclic systems can be considered for their potential application.
Borylation: The introduction of a boron-containing moiety, such as a boronic acid or ester, is a valuable transformation as it provides a handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Pyrazine-containing therapeutics like Bortezomib, a proteasome inhibitor, highlight the significance of boron-containing heterocycles in medicinal chemistry. mdpi.comnih.gov The development of late-stage C-H borylation methods for nitrogen-containing heterocycles is an active area of research.
Fluorination: The incorporation of fluorine atoms into organic molecules can significantly impact their physicochemical and biological properties, including metabolic stability and binding affinity. nih.gov Late-stage fluorination has emerged as a critical tool for modifying drug candidates. nih.gov Methods for the direct fluorination of heterocyclic compounds are of particular interest. While not specific to the pyrido[1,2-a]pyrazine system, advancements in late-stage fluorination of other complex molecules demonstrate the feasibility of such transformations. nih.gov
Metalation: Directed metalation, followed by quenching with an electrophile, is a classic and effective method for the functionalization of aromatic and heteroaromatic rings. This approach allows for the regioselective introduction of a wide range of substituents. The application of late-stage hydrazination, a process that can be challenging due to the reducing nature of hydrazine, has been reported for the diversification of pharmaceuticals, showcasing the power of modern cross-coupling technologies. nih.gov
Table 2: Potential Late-Stage Functionalization Strategies for Pyrido[1,2-a]pyrazine Scaffolds
| Functionalization | Reagents/Catalysts (Examples from related systems) | Potential Outcome |
| Borylation | Transition-metal catalysts (e.g., Iridium, Rhodium) with boron reagents | Introduction of boronic ester for cross-coupling |
| Fluorination | Electrophilic or nucleophilic fluorine sources (e.g., Selectfluor, DAST) | Incorporation of fluorine to modulate properties |
| Metalation | Organolithium or magnesium bases followed by electrophiles | Regioselective introduction of various functional groups |
This table outlines potential strategies based on general methodologies for late-stage functionalization of heterocyclic compounds.
Advanced Spectroscopic and Crystallographic Characterization of Octahydro 2h Pyrido 1,2 a Pyrazin 8 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering profound insights into the constitution and spatial arrangement of atoms. numberanalytics.comemerypharma.com For intricate heterocyclic structures like Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for complete proton (¹H) and carbon (¹³C) signal assignment. researchgate.netipb.pt
The structural elucidation of the octahydropyrido[1,2-a]pyrazine scaffold is achieved through a systematic application of various NMR experiments. researchgate.netipb.pt While basic ¹H and ¹³C NMR spectra provide initial information on the chemical environment of nuclei, complex spin systems and signal overlap necessitate more advanced techniques. researchgate.net
COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the piperidine (B6355638) and pyrazine (B50134) rings. Cross-peaks in a COSY spectrum reveal protons that are coupled, typically through two or three bonds. emerypharma.comnumberanalytics.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing all protons within a continuous spin system. ipb.ptnumberanalytics.com This is particularly useful for identifying all protons belonging to a specific ring of the bicyclic system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, enabling unambiguous assignment of carbon resonances based on previously assigned proton signals. ipb.ptnumberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.ptnumberanalytics.com This is crucial for piecing together the entire molecular structure, for instance, by connecting the two rings across the bridgehead nitrogen and assigning quaternary carbons.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)/NOESY (Nuclear Overhauser Effect Spectroscopy): These techniques are vital for determining the stereochemistry and conformation of the molecule. They identify protons that are close in space, irrespective of their bonding connectivity. ipb.ptnumberanalytics.com For the fused ring system of this compound, ROESY can help establish the relative configuration of substituents, such as the hydroxyl group at C-8, and the cis or trans fusion of the rings.
Table 1: Representative ¹H and ¹³C NMR Data for the Octahydropyrido[1,2-a]pyrazine Core
| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 2.8 - 3.0 (m) | 50 - 55 | C2, C9a |
| 2 | 2.5 - 2.7 (m) | 45 - 50 | C1, C3, C9a |
| 3 | 2.9 - 3.1 (m) | 52 - 58 | C2, C4 |
| 4 | 2.0 - 2.2 (m) | 55 - 60 | C3, C9a |
| 6 | 2.6 - 2.8 (m) | 58 - 62 | C7, C9a |
| 7 | 1.4 - 1.6 (m) | 24 - 28 | C6, C8, C9 |
| 8 | 3.6 - 3.8 (m, with -OH) | 65 - 70 | C7, C9, C9a |
| 9 | 1.6 - 1.8 (m) | 30 - 35 | C7, C8, C9a |
| 9a | 2.1 - 2.3 (m) | 60 - 65 | C1, C4, C6, C8 |
Note: Data are representative and can vary based on solvent, substitution, and stereochemistry.
The octahydropyrido[1,2-a]pyrazine system is a conformationally flexible bicyclic structure. The fusion of the two rings can be either cis or trans, and each of these diastereomers can exist in different chair-like conformations. Furthermore, the nitrogen atoms can undergo inversion, leading to a complex mixture of invertomers.
Research on substituted octahydro-2H-pyrido[1,2-a]pyrazines has shown that they preferentially adopt a trans-fused ring conformation, which is generally the more thermodynamically stable arrangement. rsc.org The specific conformation can be elucidated using NMR through the analysis of coupling constants and NOE/ROE data.
The conformational equilibrium can be influenced by external factors:
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. nih.govnih.gov More polar solvents may stabilize conformers with a larger dipole moment. For this compound, hydrogen-bonding solvents can interact with the hydroxyl group and the nitrogen atoms, potentially shifting the equilibrium between different chair conformations or invertomers.
Temperature-Dependent NMR: Variable temperature (VT) NMR studies are a powerful tool for investigating dynamic processes. By lowering the temperature, it is possible to slow down the rate of conformational interconversion and nitrogen inversion, potentially allowing for the observation of individual conformers. Coalescence of signals as the temperature is raised can be analyzed to determine the energy barriers for these processes. rsc.org
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of synthesized compounds and for analyzing complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This technique is invaluable for analyzing crude reaction mixtures to identify intermediates, byproducts, and the final product without the need for prior purification. researchgate.netmdpi.com In the synthesis of the octahydropyrazino[1,2-a]pyrazine core, HRMS has been used to support mechanistic hypotheses by identifying key species in the reaction pathway. rsc.org For this compound, an HRMS measurement would confirm its molecular formula, C₈H₁₆N₂O.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. psu.edu These methods are essential for the analysis and characterization of derivatives of the octahydropyrido[1,2-a]pyrazine scaffold. epa.gov
LC-MS: This technique is well-suited for the analysis of polar, non-volatile compounds and is widely used for the quantitative analysis of heterocyclic amines in various matrices. nih.govnih.gov It can be directly applied to analyze this compound and its derivatives in complex mixtures.
GC-MS: For analysis by GC-MS, volatile and thermally stable compounds are required. nih.gov The hydroxyl group in this compound makes it relatively polar and less volatile. Therefore, chemical derivatization is often necessary prior to GC-MS analysis. researchgate.netjfda-online.com Common derivatization strategies include:
Silylation: Converting the -OH group to a trimethylsilyl (B98337) (TMS) ether increases volatility and thermal stability.
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) can create more volatile fluoroacyl derivatives.
The resulting mass spectra from both LC-MS and GC-MS provide the molecular weight of the derivatives and characteristic fragmentation patterns that can be used for structural confirmation.
Table 2: Mass Spectrometry Techniques for Characterization
| Technique | Application for this compound | Information Obtained | Sample Preparation |
| HRMS | Accurate mass determination of the parent compound and reaction intermediates. | Elemental Formula (e.g., C₈H₁₆N₂O), confirmation of product identity. | Minimal; direct infusion or after chromatography. |
| LC-MS | Analysis of the parent compound and its polar derivatives. | Molecular weight, structural information from fragmentation (MS/MS). | Dissolution in a suitable solvent. |
| GC-MS | Analysis of volatile derivatives. | Molecular weight, characteristic fragmentation patterns for structural elucidation. | Chemical derivatization (e.g., silylation, acylation) to increase volatility. |
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
While NMR provides detailed information about the structure in solution, X-ray crystallography gives an exact picture of the molecule in the solid state. This technique is the gold standard for the unambiguous determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net
For chiral molecules like this compound, which contains multiple stereocenters, determining the absolute configuration is crucial. If a suitable single crystal can be grown, X-ray diffraction analysis can definitively establish the relative and absolute configuration of all stereocenters, such as the orientation of the hydroxyl group at C-8 and the stereochemistry of the ring fusion at C-9a. The use of X-ray crystallography has been noted in the development of novel antagonists based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, highlighting its importance in establishing structure-activity relationships. nih.gov Similarly, the structures of related pyrido[1,2-a] numberanalytics.comresearchgate.nettriazine derivatives have been confirmed by X-ray analysis. researchgate.net This solid-state structural information is complementary to the solution-state conformational data obtained from NMR, providing a complete picture of the molecule's chemical architecture.
Unambiguous Structural Confirmation of Pyrido[1,2-A]pyrazine Derivatives
Spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), provide complementary data that corroborates the crystallographic findings. tsijournals.com In the development of novel octahydro-1H-pyrido[1,2-a]pyrazine scaffolds as mu-opioid receptor antagonists, X-ray crystallography was employed to definitively establish the molecular structure of the synthesized compounds. nih.gov These combined analytical approaches ensure that the synthesized molecule's connectivity and stereochemistry are accurately and irrefutably determined.
Table 1: Representative Crystallographic Data for a Pyrido[1,2-a]pyrazine Analog Note: This table is a representative example based on typical data for similar heterocyclic structures.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.75 |
| b (Å) | 10.21 |
| c (Å) | 12.54 |
| β (°) | 105.3 |
| Volume (ų) | 1080.1 |
| Z (molecules per cell) | 4 |
| R-factor | 0.045 |
Determination of Absolute Configuration for Enantiopure Octahydropyrido[1,2-A]pyrazine Derivatives
For chiral molecules, determining the absolute configuration is a critical step beyond establishing the basic molecular structure. This is particularly important in pharmaceutical research, where enantiomers can have vastly different biological activities. The synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been a subject of significant research. epa.gov
The gold standard for determining the absolute configuration of an enantiopure compound is single-crystal X-ray crystallography, often utilizing the anomalous dispersion of specific atoms. By analyzing the diffraction pattern, crystallographers can definitively assign the R/S configuration to each stereocenter in the molecule. This was a crucial step in the development of a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives, where understanding the precise three-dimensional structure was essential for interpreting their interaction with biological targets like opioid receptors. nih.gov
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful and widely used technique for identifying the functional groups present in a molecule. mdpi.commdpi.com The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, FT-IR spectroscopy can confirm the presence of key functional groups.
The analysis of the octahydropyrido[1,2-a]pyrazine system has revealed important stereochemical information through IR spectroscopy. rsc.org Notably, the presence of "Bohlmann bands" in the 2700-2800 cm⁻¹ region is indicative of a trans-fused ring conformation, arising from the interaction of the nitrogen lone pair with adjacent anti-periplanar C-H bonds. rsc.org Studies using deuterated derivatives have helped to precisely assign the contributions of various C-H bonds alpha to the nitrogen atoms to these characteristic bands. rsc.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-H (Bohlmann Bands) | Stretching | 2700 - 2800 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org While the saturated core of this compound itself does not have significant UV absorption, its aromatic precursors, derivatives, or metal complexes do. The underlying chromophore is often the pyrazine ring or a related aromatic system.
Aromatic nitrogen heterocycles like pyrazine exhibit two main types of electronic transitions: π→π* and n→π. montana.edumontana.edu The π→π transitions are typically high-energy and high-intensity, while the n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital, are lower in energy and intensity. montana.edu The gas-phase UV absorption spectrum of pyrazine shows a less intense, structured band system between 290-380 nm (n→π) and a more intense, less structured band between 220-270 nm (π→π). researchgate.net This technique is crucial for characterizing the electronic properties of conjugated pyrido[1,2-a]pyrazine derivatives and for studying the formation and properties of their metal complexes. libretexts.orgunlp.edu.ar
Table 3: Typical Electronic Transitions for the Pyrazine Chromophore
| Transition Type | Orbital Change | Typical Wavelength Range (nm) | Characteristics |
| n→π | Non-bonding → π anti-bonding | 290 - 380 | Lower intensity |
| π→π | π bonding → π anti-bonding | 220 - 270 | Higher intensity |
Structure Activity Relationship Sar and Rational Design in Octahydro 2h Pyrido 1,2 a Pyrazine Research
General Structure-Activity Relationship Principles for Bicyclic Amines and Pyrazine (B50134) Derivatives
The octahydro-2H-pyrido[1,2-a]pyrazine core is a bicyclic amine containing a pyrazine ring. The SAR principles for such structures are derived from the individual contributions of these components.
Bicyclic Amines: Bicyclic systems, by their nature, are conformationally constrained. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The specific stereochemistry of the ring junctions and substituents in octahydro-2H-pyrido[1,2-a]pyrazine derivatives dictates the three-dimensional arrangement of functional groups, which is critical for precise interactions with target proteins. For instance, in a series of mu-opioid receptor antagonists, the constrained bicyclic octahydro-1H-pyrido[1,2-a]pyrazine scaffold was designed to mimic an active conformation of a more flexible precursor, leading to compounds with high affinity. nih.gov
Pyrazine Derivatives: The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. mdpi.com These nitrogen atoms are key pharmacophoric features. They can act as hydrogen bond acceptors, which is a crucial interaction for anchoring a ligand into a protein's binding site. The electron-withdrawing nature of the nitrogen atoms also influences the electronic properties of the entire molecule, affecting its reactivity, metabolic stability, and the pKa of nearby functional groups. Furthermore, the pyrazine nucleus is a versatile scaffold that allows for substitution at its carbon positions, enabling the exploration of chemical space to optimize potency and selectivity. tandfonline.com In studies on pyrido[1,2-a]pyrimidine (B8458354) inhibitors of nitric oxide synthases (NOS), the introduction of different aroyl groups and methyl groups at various positions of the bicyclic system significantly influenced inhibitory effects and selectivity. nih.gov
The combination of the rigid bicyclic framework with the specific electronic and hydrogen-bonding capabilities of the pyrazine ring provides a rich platform for developing targeted therapeutic agents.
Fragment-Based Ligand Discovery and Scaffold Evolution using Pyrido[1,2-A]pyrazine Cores
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. lifechemicals.com This approach starts with screening small, low-complexity molecules ("fragments") that typically bind to a target with low affinity. These initial hits are then optimized and grown into more potent, lead-like molecules. lifechemicals.comresearchgate.net
Heterocyclic scaffolds, such as the pyrido[1,2-a]pyrazine core, are highly valuable in FBDD. nih.govresearchgate.net Heterocycles are prevalent in marketed drugs because their constituent heteroatoms (like nitrogen in the pyrazine ring) can form key binding interactions such as hydrogen bonds. nih.govresearchgate.net The success of FBDD is highly dependent on the quality and diversity of the fragment library used for screening. researchgate.net
While many screening libraries have historically been dominated by flat, sp²-rich compounds, there is a growing appreciation for fragments with greater three-dimensional character. nih.govresearchgate.net Saturated heterocyclic systems like octahydro-2H-pyrido[1,2-a]pyrazine offer rigid, three-dimensional frameworks that can explore protein binding pockets more effectively than their flat counterparts. The application of FBDD to such scaffolds involves identifying fragments that bind to adjacent subsites on a target protein, which can then be linked or merged to create a higher-affinity ligand. nih.gov
The construction of diverse and novel fragment libraries is essential for successful FBDD campaigns. nih.gov This has spurred the development of new synthetic methodologies to efficiently create libraries of heterocyclic compounds, including those based on the pyrido[1,2-a]pyrazine scaffold. Efficient synthetic routes, often involving multi-component reactions or innovative cyclization strategies, are crucial for generating a multitude of fragments for screening. researchgate.net For example, iodine-catalyzed one-pot, three-component reactions have been developed for the efficient synthesis of related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives. rsc.orgnih.gov Such methods allow for the rapid generation of a library of compounds from simple starting materials. A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core was discovered during a nitro-Mannich reaction, providing the shortest known access to this pharmacologically important system. rsc.orgresearchgate.net These synthetic advancements are critical for populating fragment libraries with novel, three-dimensional heterocyclic cores like octahydro-2H-pyrido[1,2-a]pyrazine.
Rational Design Strategies for Targeted Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL Analogs
Rational design involves using the knowledge of a biological target and the principles of SAR to design molecules with improved properties. This approach is central to optimizing compounds based on the octahydro-2H-pyrido[1,2-a]pyrazine scaffold.
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel core structures with improved properties while retaining key pharmacophoric features. niper.gov.in This can lead to new intellectual property, altered physicochemical properties, or improved metabolic stability. niper.gov.in
A notable example of scaffold hopping led to the development of novel mu-opioid receptor antagonists based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov In this study, researchers replaced an existing octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine core. This strategic "hop" resulted in compound 36 (see table below), which not only displayed high affinity for the mu-opioid receptor but also had an improved selectivity profile compared to the original scaffold. nih.gov This demonstrates how the pyrido[1,2-a]pyrazine system can serve as a viable and advantageous replacement for other bicyclic scaffolds in drug design.
| Compound | Scaffold | µ-Opioid Receptor Affinity (Kᵢ, nM) | µ-Opioid Antagonist Activity (IC₅₀, nM) |
| 4 | Octahydroquinolizine | 0.62 | 0.54 |
| 36 | Octahydro-1H-pyrido[1,2-a]pyrazine | 0.47 | 1.8 |
Data sourced from a study on mu-opioid receptor antagonists. nih.gov
Once a promising scaffold like this compound is identified, rational chemical design is used to fine-tune its interaction with the target protein to maximize potency and selectivity. This involves making specific, well-reasoned modifications to the molecule's structure. Key strategies include:
Exploring Substituent Effects: Systematically altering substituents on the scaffold allows for a detailed exploration of the SAR. For example, in a series of pyrazole-based inhibitors, modifications at different positions of the core with various functional groups (e.g., phenyl, methyl, benzyl (B1604629), carboxyphenyl) led to significant differences in inhibitory activity and selectivity against meprin α and β enzymes. nih.gov This systematic approach helps to identify which regions of the molecule are sensitive to modification and which substitutions are most beneficial for activity.
Enhancing Target Engagement: Drug delivery technologies can also be integrated with rational chemical design to modulate how a molecule engages with its target. nih.gov While not a direct chemical modification of the scaffold itself, formulating a rationally designed drug into a specific delivery system can improve its therapeutic effectiveness by controlling its release and concentration at the site of action. nih.gov
Through these iterative cycles of design, synthesis, and testing, analogs of this compound can be systematically optimized to achieve the desired biological activity and drug-like properties.
Chemical Probe Design Based on Pyrido[1,2-A]pyrazine Scaffolds for Biological Investigations
The structural rigidity and conformational constraints of the octahydro-2H-pyrido[1,2-a]pyrazine scaffold make it an attractive framework for the rational design of chemical probes. These molecular tools are essential for exploring biological systems, enabling researchers to identify and validate drug targets, elucidate mechanisms of action, and map molecular interactions within a complex cellular environment. The design of such probes often involves modifying a known bioactive scaffold, like the octahydropyrido[1,2-a]pyrazine core, to incorporate reporter groups or reactive functionalities without compromising its affinity for the biological target.
A notable example of rational design leading to potent biological modulators is the development of µ-opioid receptor antagonists based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. nih.gov In this research, scientists sought to understand the structural requirements for ligand interaction with the µ-opioid receptor. They systematically replaced an octahydroquinolizine template in a known potent antagonist with the octahydro-1H-pyrido[1,2-a]pyrazine core. nih.gov This modification led to the discovery of new derivatives with high affinity and selectivity for the µ-opioid receptor. nih.gov
The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrido[1,2-a]pyrazine scaffold were crucial for potent antagonist activity. For instance, compound 36 from this series, which features a 2-(2-chlorobenzyl) and an 8-(3-hydroxyphenyl) substituent along with two methyl groups at positions 7 and 8, displayed a high affinity for the µ-opioid receptor and potent antagonist activity in vitro. nih.gov This compound demonstrated the successful application of scaffold hopping in medicinal chemistry, where a core molecular structure is replaced with a bioisosteric equivalent to improve properties like potency and selectivity.
The detailed findings from this study highlight how the octahydropyrido[1,2-a]pyrazine scaffold can be systematically modified to fine-tune its interaction with a biological target. This principle is fundamental to the design of chemical probes.
Table 1: In Vitro Activity of µ-Opioid Receptor Antagonists
| Compound | Scaffold | µ-Opioid Receptor Affinity (Kᵢ, nM) | µ-Opioid Antagonist Activity (IC₅₀, nM) |
| 4 | Octahydroquinolizine | 0.62 | 0.54 |
| 36 | Octahydro-1H-pyrido[1,2-a]pyrazine | 0.47 | 1.8 |
This table is based on data from a study on novel µ-opioid receptor antagonists. nih.gov
While the aforementioned study focuses on antagonist design, the principles are directly applicable to the creation of chemical probes. For instance, a potent and selective antagonist like compound 36 could be further modified to serve as a chemical probe. This can be achieved by incorporating a photoreactive group, such as a diazirine or benzophenone, to create a photoaffinity probe. Such probes, upon exposure to UV light, can form a covalent bond with their target protein, allowing for its identification and characterization. nih.gov
Research on the related imidazopyrazine scaffold demonstrates the feasibility of this approach. Photoaffinity probes based on this core have been successfully developed to study kinase inhibitors. nih.gov These probes were designed with a minimalist diazirine alkyne linker, which allows for subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via click chemistry. nih.gov The use of these probes in chemical proteomics experiments enabled the identification of both on-target and off-target interactions of the parent kinase inhibitors in a complex cellular lysate. nih.gov
This strategy provides a blueprint for how the octahydropyrido[1,2-a]pyrazine scaffold could be similarly functionalized. By identifying a position on the molecule that is not critical for target binding, a linker and a photoreactive group could be introduced. The resulting photoaffinity probe could then be used to covalently label its binding partners in a biological sample, facilitating their isolation and identification through techniques like mass spectrometry. This would be a powerful method for deorphanizing novel compounds based on this scaffold or for understanding the full spectrum of targets for a known bioactive agent.
Table 2: Components of a Hypothetical Photoaffinity Probe Based on a Pyrido[1,2-a]pyrazine Scaffold
| Component | Function | Example Moiety |
| Scaffold | Provides the core structure for target binding and selectivity. | Octahydro-2H-pyrido[1,2-a]pyrazine |
| Pharmacophore | The specific substituents on the scaffold that ensure high-affinity interaction with the target protein. | e.g., Substituents analogous to those in compound 36 |
| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | Diazirine, Benzophenone, Aryl Azide |
| Reporter Tag/Handle | Enables detection and purification of the probe-target complex. | Alkyne or Azide (for click chemistry), Biotin, Fluorescent Dye |
Biochemical and Pharmacological Investigations of Octahydro 2h Pyrido 1,2 a Pyrazin 8 Ol and Its Derivatives in Vitro Studies
In Vitro Enzyme Inhibition Studies
Aldose Reductase (AR) Inhibition by Tetrahydropyrrolo[1,2-A]pyrazine Derivatives
A series of novel tetrahydropyrrolo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent aldose reductase inhibitors (ARIs). nih.govacs.orgacs.org The in vitro inhibitory activities of these compounds were assessed against porcine lens aldose reductase. acs.org Among the synthesized compounds, spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives demonstrated particularly significant AR inhibitory activity. acs.orgacs.org
A key compound from this series, 2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone, showed potent activity. acs.org Further investigation into its enantiomers revealed that the AR inhibitory activity predominantly resides in the (-)-enantiomer, designated as AS-3201. acs.orgacs.org This enantiomer was found to be 10 times more potent in inhibiting aldose reductase in vitro compared to its corresponding (+)-enantiomer. acs.org The absolute configuration of the potent AS-3201 was determined to be the (R)-form through single-crystal X-ray analysis. acs.orgacs.org
Quantitative structure-activity relationship (QSAR) analysis of these derivatives indicated that the hydrophobic character of the benzyl (B1604629) moiety is a major contributing factor to their aldose reductase inhibitory activity. researchgate.net
Table 1: In Vitro Aldose Reductase Inhibitory Activity of Selected Tetrahydropyrrolo[1,2-a]pyrazine Derivatives
| Compound | Enantiomer | IC50 (M) |
|---|---|---|
| 2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone | (-)-enantiomer (AS-3201) | 1.5 x 10⁻⁸ |
Dihydrofolate Reductase (DHFR) Inhibition by Pyrido[1,2-A]pyrimidin-2-ones
Novel substituted 2H-pyrido[1,2-a]pyrimidin-2-ones have been investigated for their inhibitory effects on Dihydrofolate Reductase (DHFR). nih.gov DHFR is a crucial enzyme in folate metabolism, and its inhibition can disrupt the synthesis of purines and thymidylate, leading to cell death. nih.gov One compound from this series emerged as a potent inhibitor, displaying submicromolar inhibition against DHFR with an IC50 value of 3.1µM. nih.gov
Other related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, have also been explored as DHFR inhibitors. nih.gov For instance, certain 5-substituted pyrido[2,3-d]pyrimidines have demonstrated significant inhibitory activity against DHFR, with IC50 values in the low micromolar range. nih.gov These findings highlight the potential of the broader pyridopyrimidine scaffold as a source of DHFR inhibitors.
Table 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibitory Activity of a Pyrido[1,2-a]pyrimidin-2-one Derivative
| Compound Class | Specific Compound | IC50 (µM) |
|---|
Src Homology-2-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibition by Pyrido[1,2-A]pyrimidin-4-one Derivatives
Pyrido[1,2-a]pyrimidin-4-one derivatives have been designed and evaluated as novel allosteric inhibitors of Src Homology-2-containing Protein Tyrosine Phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a positive role in cell signaling and is implicated in various diseases. nih.gov The structure of SHP2 includes two SH2 domains (N-SH2 and C-SH2) and a catalytic PTP domain. nih.gov In its basal state, the N-SH2 domain blocks the catalytic domain, rendering the enzyme inactive. nih.gov
The development of selective SHP2 inhibitors is an important therapeutic goal. nih.gov Research into pyrido[1,2-a]pyrimidin-4-one derivatives has led to the identification of compounds with potent and selective inhibitory activity against SHP2.
Inhibition of Other Relevant Enzyme Targets (e.g., TDP2, Gna1)
Tyrosyl-DNA phosphodiesterase 2 (TDP2): TDP2 is a DNA repair enzyme responsible for hydrolyzing the 5'-phosphotyrosyl bond formed between topoisomerase II and DNA. nih.govnih.gov Inhibition of TDP2 is a potential strategy to enhance the efficacy of topoisomerase II inhibitors used in cancer therapy. nih.gov The known inhibitors of TDP2 are primarily from classes such as deazaflavins and quinoline (B57606) derivatives. nih.gov While the pyrido[1,2-a]pyrimidine (B8458354) scaffold is of interest in medicinal chemistry, specific studies on its derivatives as TDP2 inhibitors are not extensively reported in the provided search results.
Glucosamine-6-phosphate N-acetyltransferase (Gna1): Gna1 is an essential enzyme that catalyzes the transfer of an acetyl group from acetyl coenzyme A to glucosamine-6-phosphate, forming N-acetylglucosamine-6-phosphate. nih.gov This is a critical step in the biosynthesis of UDP-GlcNAc, a precursor for various glycoconjugates. plos.org While the function of Gna1 is well-established, and it is considered a potential drug target, there is limited specific information in the provided search results regarding its inhibition by pyrido[1,2-a]pyrazine derivatives.
In Vitro Receptor Ligand Binding and Functional Studies
Substance P Antagonism of Octahydro-2H-pyrido[1,2-A]pyrazine Analogs
Substance P (SP) is a neuropeptide that exerts its effects by binding to neurokinin receptors, primarily the high-affinity neurokinin 1 receptor (NK1R). Antagonism of this receptor has been investigated as a therapeutic strategy in various conditions. In the context of cancer, studies have explored SP-receptor antagonism as a novel approach to enhance the efficacy of chemotherapeutic agents like cisplatin. nih.gov For instance, treatment with an SP-receptor antagonist, aprepitant, was found to increase the loss of viability and apoptosis in triple-negative breast cancer (TNBC) cells when combined with cisplatin. nih.gov Furthermore, SP-receptor antagonism has been shown to attenuate genes associated with metastasis, inflammation, chemoresistance, and cell cycle progression in TNBC cell lines. nih.gov
While the octahydro-2H-pyrido[1,2-a]pyrazine scaffold is a recognized pharmacophore, research connecting its analogs directly to Substance P antagonism is not extensively detailed in the available literature. However, the broader class of octahydropyrido[1,2-a]pyrazine derivatives has been synthesized and evaluated for activity at other central nervous system targets. For example, novel analogs based on this scaffold were designed and tested for their binding affinities and functional activity at cloned human mu-, delta-, and kappa-opioid receptors. nih.govwustl.edu One compound from this series displayed a high affinity for the mu-opioid receptor (Kᵢ = 0.47 nM) and acted as a potent mu-opioid antagonist in vitro (IC₅₀ = 1.8 nM). nih.govwustl.edu These findings highlight the versatility of the octahydropyrido[1,2-a]pyrazine framework in the design of receptor ligands, though specific data on their interaction with the Substance P receptor remains an area for further investigation.
5-HT3 Receptor Agonism by Related Pyrrolo[1,2-A]pyrazine Systems
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel involved in various physiological processes, making it a significant target for drug discovery. Research into related heterocyclic systems has identified compounds with notable activity at this receptor. Specifically, a series of piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives have been synthesized and evaluated to determine the structural requirements for high affinity and selectivity for 5-HT3 receptors. nih.gov
Structure-activity relationship studies revealed that compounds with a benzyl- or allylpiperazine substituent and no substitutions on the thiophene (B33073) ring exhibited the highest affinity, with binding in the nanomolar range. nih.gov Several of these high-affinity ligands were further characterized and identified as partial agonists of the 5-HT3 receptor. nih.gov
In a continuation of this research, other related series, including piperazinopyridopyrrolopyrazines and piperazinopyrroloquinoxalines, were also prepared and evaluated as 5-HT3 receptor ligands. nih.gov The findings from these series were consistent with the previously established structure-activity relationships. The most potent compound identified, 6-(4-benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine, demonstrated picomolar affinity for the 5-HT3 receptor with a selectivity greater than 1,000,000-fold over other serotonin (B10506) receptor subtypes. nih.gov In vitro and in vivo characterization confirmed that high-affinity ligands from these series act as agonists or partial agonists at the 5-HT3 receptor. nih.gov
Cellular Activity Investigations (in vitro)
Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7, HT-29, Kyse-520)
The evaluation of novel chemical entities for their ability to inhibit the growth of cancer cells is a cornerstone of oncological research. The antiproliferative activity of compounds is often assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), and Kyse-520 (esophageal squamous cell carcinoma).
Studies on various heterocyclic compounds have demonstrated significant cytotoxic effects. For example, the antiproliferative activities of certain fluoroquinolone-based scaffolds have been examined against a range of cancer cell lines, including MCF-7 and HT-29. waocp.org Similarly, combinations of central nervous system (CNS) drugs with standard antineoplastics like 5-fluorouracil (B62378) and paclitaxel (B517696) have been evaluated on HT-29 and MCF-7 cells, respectively, to identify synergistic growth inhibition. nih.govresearchgate.net In these studies, cell viability is typically measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) colorimetric assays, and the half-maximal inhibitory concentration (IC₅₀) is calculated to quantify a compound's potency. nih.govmdpi.com
For instance, in one study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivatives were tested against MCF-7 cells, with the most active compound showing an IC₅₀ value of 0.013 µM. mdpi.com While specific antiproliferative data for Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL against MCF-7, HT-29, or Kyse-520 cell lines is not prominently available, the established methodologies are readily applicable to screen this and related bicyclic amine analogs for potential anticancer activity.
Table 1: Example Antiproliferative Activity of Various Compounds on Cancer Cell Lines
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| MCF-7 | 4-amino-thienopyrimidine | 0.013 | mdpi.com |
| HT-29 | 5-Fluorouracil + Sertraline | Synergistic Effect | nih.govresearchgate.net |
| MCF-7 | Paclitaxel + Fluoxetine | Synergistic Effect | nih.govresearchgate.net |
| PANC-1 | nitroFQ 3b | 49 | waocp.org |
Antimalarial and Antitrypanosomal Activity of Bicyclic Amine Analogs
Bicyclic amine derivatives have been a subject of investigation for their potential activity against protozoan parasites, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis). nih.govnih.gov In vitro microplate assays are commonly used to screen compounds for their ability to inhibit parasite growth. nih.gov
Several studies have synthesized and evaluated bicyclic amines, amides, and esters for antiprotozoal properties. nih.govnih.gov In one investigation, a series of bicyclic amides and esters of dialkylamino acids were tested against a multi-resistant strain of P. falciparum and against T. b. rhodesiense. nih.gov The ester derivatives, in particular, demonstrated promising antiplasmodial and antitrypanosomal activity. nih.gov
Further research on 4-aminobicyclo[2.2.2]octane derivatives revealed that modifications to the ring skeleton significantly influence their antiprotozoal effects. nih.gov For example, 4-aminobicyclo[2.2.2]oct-2-ylamines and their N-benzyl derivatives showed enhanced antitrypanosomal activity, with IC₅₀ values in the range of 0.22–0.41 µM, compared to their parent compounds. nih.gov Some bicyclic amine analogs have exhibited promising activity against the P. falciparum K1 strain, which is resistant to chloroquine (B1663885) and pyrimethamine, with IC₅₀ values ranging from 1.7 to 6.4 µM. researchgate.net
Table 2: In Vitro Antiprotozoal Activity of Selected Bicyclic Amine Analogs
| Compound Class | Target Organism | Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4-Aminobicyclo[2.2.2]oct-2-ylamines | Trypanosoma b. rhodesiense | STIB 900 | 0.22 - 0.41 | nih.gov |
| Bicyclic Amine Derivatives | Plasmodium falciparum | K1 | 1.7 - 6.4 | researchgate.net |
| Bicyclic Amine Derivatives | Trypanosoma b. rhodesiense | Not Specified | 2.5 - 10.0 | researchgate.net |
| Antrocarine A | Trypanosoma b. brucei | Not Specified | 8.9 | core.ac.uk |
Molecular Mechanisms of Cellular Action (e.g., Cell Cycle Modulation, Apoptosis Induction, Signaling Pathway Regulation)
Understanding the molecular mechanisms by which a compound exerts its antiproliferative effects is crucial for its development as a therapeutic agent. Key mechanisms often investigated include the modulation of the cell cycle, the induction of apoptosis (programmed cell death), and the regulation of critical signaling pathways.
Apoptosis is executed by a family of cysteine-dependent aspartate-specific proteases known as caspases. nih.gov These enzymes exist as inactive zymogens and are activated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.net The intrinsic pathway involves the regulation of mitochondrial membrane potential and the interplay between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govresearchgate.net The tumor suppressor protein p53 also plays a vital role by stimulating the production of proteins like p21, which can arrest the cell cycle and induce apoptosis. nih.gov The induction of apoptosis by a test compound can be confirmed through methods like annexin (B1180172) V-FITC/PI staining and measuring the activation of key executioner caspases, such as caspase-3 and caspase-9. researchgate.net
For antiproliferative agents, cellular action can also involve arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from progressing through division. nih.gov Furthermore, compounds can interfere with signaling pathways essential for cancer cell survival and proliferation. While the specific molecular mechanisms of this compound have not been fully elucidated, any observed antiproliferative activity would warrant further investigation into these established pathways of cellular action.
In Vitro Metabolic Stability and Metabolic Pathway Characterization for Related Bicyclic Amines
The metabolic stability of a new chemical entity is a critical parameter assessed early in the drug discovery process. nih.gov It determines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, which significantly influences its pharmacokinetic profile, including its half-life and bioavailability. nih.govsemanticscholar.org In vitro metabolic stability assays are routinely used to predict a compound's in vivo behavior. nuvisan.com
These assays typically involve incubating the test compound with liver fractions, such as liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netnih.gov The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comresearchgate.net From this data, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLᵢₙₜ). nih.govnuvisan.com
A compound with very low metabolic stability (rapid clearance) may not achieve sufficient exposure in the body to be effective, while a compound with very high stability (slow clearance) could accumulate and lead to toxicity. semanticscholar.orgresearchgate.net Therefore, an optimal metabolic stability profile is sought. These in vitro systems, derived from human and various preclinical species (e.g., rat, mouse, dog), allow for an early assessment of potential interspecies differences in metabolism. nuvisan.comnih.gov Following stability assessment, metabolite identification studies are often conducted to characterize the metabolic pathways and identify the major metabolites, which is crucial for understanding the complete disposition of the drug and identifying any potentially active or toxic byproducts. researchgate.net
Table 3: Common Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description | Importance |
|---|---|---|
| In Vitro Half-Life (t½) | The time required for 50% of the parent compound to be metabolized. | Indicates the rate of metabolic degradation. |
| Intrinsic Clearance (CLᵢₙₜ) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Used to predict in vivo hepatic clearance, bioavailability, and half-life. nih.govnuvisan.com |
| Metabolite Profile | Identification and quantification of metabolites formed. | Helps understand biotransformation pathways and identify active or toxic metabolites. researchgate.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing Octahydro-2H-pyrido[1,2-a]pyrazin-8-OL with high enantiomeric purity?
- Catalytic hydrogenation using platinum oxide in ethanol under 1 atm hydrogen pressure has been demonstrated to achieve high yields (90%) for structurally related bicyclic diazasugars . For stereochemical control, chiral auxiliaries or asymmetric catalysis should be explored, as described in patent literature for similar octahydro-pyridopyrazine derivatives .
Q. How should researchers validate the structural identity of this compound?
- Use a combination of NMR (¹H/¹³C), IR (to confirm carbonyl or hydroxyl groups), and mass spectrometry. Cross-reference spectral data with analogs like 4-(octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)butan-2-one, which exhibits key absorption bands at 1665 cm⁻¹ (C=O) and 3398 cm⁻¹ (N–H) in IR . X-ray crystallography is advised for absolute stereochemical confirmation .
Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?
- Cell lines such as MOLP-8 (human multiple myeloma) or SF767 (brain tumor) have been used in studies involving structurally related heterocycles . Assays for glycosidase inhibition (e.g., α-glucosidase) are recommended based on activity observed in octahydro-pyridopyrimidine analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Conduct comparative studies using standardized assays (e.g., IC₅₀ measurements under identical pH/temperature conditions). For glycosidase inhibition, validate enzyme sources (e.g., recombinant vs. tissue-extracted) and account for stereochemical variations, as minor structural changes in bicyclic diazasugars drastically alter activity .
Q. What computational strategies are effective for predicting the solubility and membrane permeability of this compound?
- Calculate topological polar surface area (TPSA) and LogP values using software like ChemAxon. For this compound analogs, TPSA values <30 Ų and LogP ~0.6 suggest moderate blood-brain barrier penetration . Molecular dynamics simulations can further refine predictions of aqueous solubility .
Q. How should enantiomeric separation be optimized for preparative-scale synthesis?
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves baseline separation for structurally similar compounds. Alternatively, enzymatic resolution using lipases or esterases can be explored, as demonstrated in the synthesis of enantiopure piperazine derivatives .
Methodological Notes
- Stereochemical Analysis : Always correlate experimental optical rotation with computational (DFT) predictions to resolve ambiguities in enantiomer assignment .
- Contradiction Mitigation : Use orthogonal analytical techniques (e.g., HPLC-MS alongside NMR) to confirm compound integrity in bioactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
